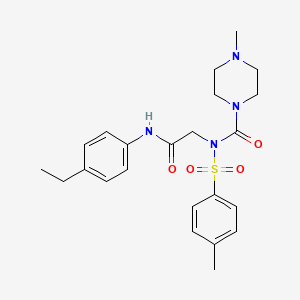

![molecular formula C17H15N3O2 B2552726 4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 904824-97-1](/img/structure/B2552726.png)

4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

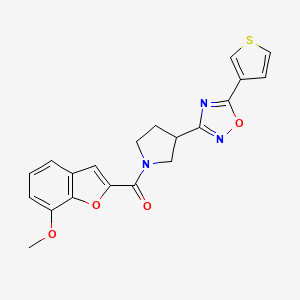

“4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It’s part of a new series of compounds that were synthesized and evaluated for their in vitro anti-HIV-1 activity .

Synthesis Analysis

The synthesis of these compounds involves the use of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4-oxo-4H-pyrido[1,2-a]pyrimidine core . This core is substituted with a methyl group at the 4-position and a benzamide group at the N-position .Scientific Research Applications

Anti-HIV-1 Activity

4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide: has been studied for its anti-HIV-1 properties. Researchers synthesized derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of a metal chelation motif. These compounds were evaluated for their in vitro anti-HIV-1 activity. Notably, some of the tested compounds displayed moderate inhibitory properties against the HIV-1 virus in cell cultures. Molecular docking studies revealed that these compounds bind to the active site of the integrase enzyme, a crucial target in HIV replication .

Imidazole Moiety and Biological Effects

The imidazole moiety within the compound is a five-membered heterocyclic ring. Imidazole derivatives have diverse biological effects, including antimicrobial, anti-inflammatory, and antiviral activities. Further exploration of this aspect could reveal additional therapeutic applications .

Molecular Docking Studies

Researchers have performed molecular docking studies to understand how this compound interacts with specific protein targets. For instance, docking simulations against HIV-1 enzymes (such as reverse transcriptase or protease) could provide insights into its mode of action .

Mechanism of Action

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly influence its bioavailability and therapeutic efficacy. Factors such as the compound’s chemical structure, solubility, stability, and the presence of functional groups can affect its ADME properties .

The action of a compound can also be influenced by environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. Temperature, light, and humidity can also affect the stability of the compound .

Future Directions

The future directions for this compound could involve further development and testing as potential anti-HIV-1 agents . The compounds have shown moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures , suggesting they could provide a good basis for the development of new hits .

properties

IUPAC Name |

4-methyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11-6-8-13(9-7-11)16(21)19-15-12(2)18-14-5-3-4-10-20(14)17(15)22/h3-10H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEUMOMNFQMDSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3C=CC=CN3C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2552644.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2552651.png)

![(4-methoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2552652.png)

![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2552653.png)

![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2552657.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2552659.png)

![6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552662.png)

![Ethyl 3-[butyl(methyl)amino]propanoate](/img/structure/B2552666.png)